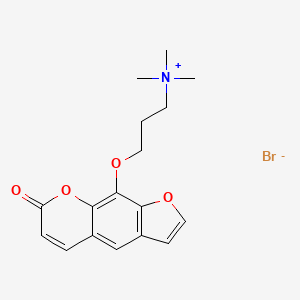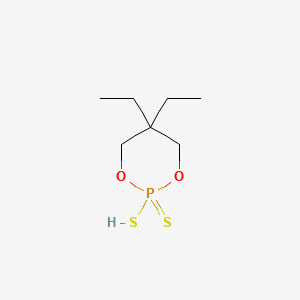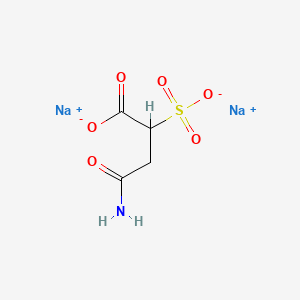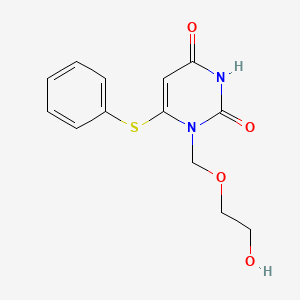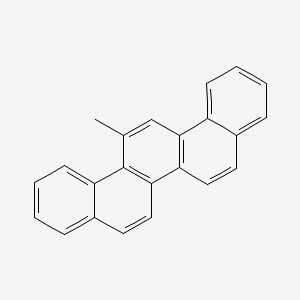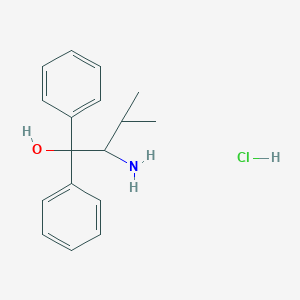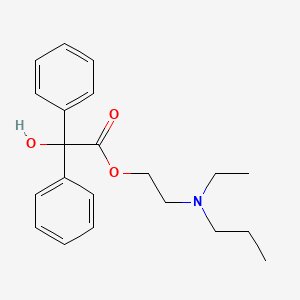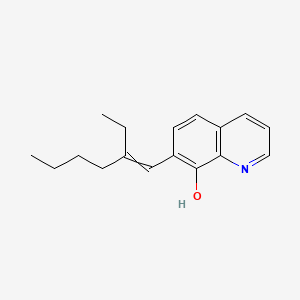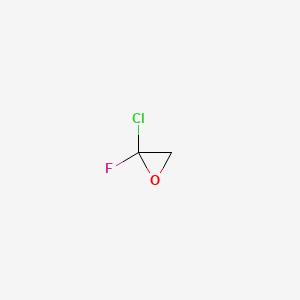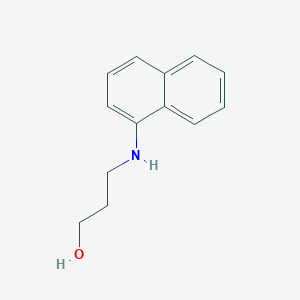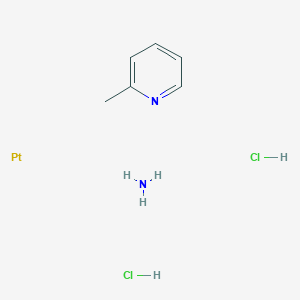
Azane;2-methylpyridine;platinum;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;2-methylpyridine;platinum;dihydrochloride, also known as picoplatin, is a platinum-based antineoplastic agent. It is a derivative of cisplatin, designed to overcome resistance to platinum-based chemotherapy. Picoplatin is used primarily in the treatment of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancers .
Preparation Methods
The synthesis of azane;2-methylpyridine;platinum;dihydrochloride involves the reaction of platinum(II) chloride with 2-methylpyridine and ammonia. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar but scaled up to meet the demands of pharmaceutical manufacturing. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Azane;2-methylpyridine;platinum;dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can be oxidized or reduced, altering its oxidation state and reactivity.
Complex Formation: It forms complexes with DNA, which is crucial for its anticancer activity.
Common reagents used in these reactions include various ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azane;2-methylpyridine;platinum;dihydrochloride has several scientific research applications:
Chemistry: It is used to study the coordination chemistry of platinum complexes and their interactions with biological molecules.
Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is in clinical trials for the treatment of various cancers, including non-small cell lung cancer and prostate cancer
Industry: It is used in the development of new platinum-based chemotherapeutic agents.
Mechanism of Action
The mechanism of action of azane;2-methylpyridine;platinum;dihydrochloride involves its interaction with DNA. The compound forms both inter- and intra-strand cross-linkages in the DNA, which inhibits DNA replication and transcription. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in the DNA repair pathways .
Comparison with Similar Compounds
Azane;2-methylpyridine;platinum;dihydrochloride is unique compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. Its design includes a 2-methylpyridine ligand, which provides steric hindrance and helps overcome resistance mechanisms that affect other platinum drugs . Similar compounds include:
Cisplatin: The first platinum-based chemotherapeutic agent.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity.
Oxaliplatin: Used primarily for colorectal cancer.
This compound stands out due to its ability to circumvent resistance and its broader spectrum of activity against various solid tumors .
Properties
Molecular Formula |
C6H12Cl2N2Pt |
|---|---|
Molecular Weight |
378.16 g/mol |
IUPAC Name |
azane;2-methylpyridine;platinum;dihydrochloride |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3; |
InChI Key |
CEDYDJSCEXCXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=N1.N.Cl.Cl.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


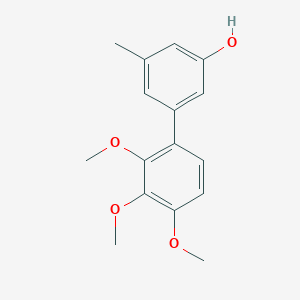
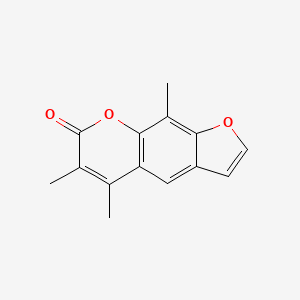
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
